molecular formula C9H16ClN5S B13433596 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13433596
M. Wt: 261.78 g/mol
InChI Key: UVHYLEHJEQEAAS-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[321]octane hydrochloride is a complex organic compound that features a tetrazole ring and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the bicyclic octane structure. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of water or acetonitrile as solvents and moderate temperatures to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance yield and safety. The use of environmentally benign solvents and catalysts, such as L-proline, can make the process more sustainable . Microwave-assisted synthesis is another method that can be employed to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the bicyclic structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents for these reactions include strong oxidizers, reducing agents, and nucleophiles such as acetate . Reaction conditions may vary, but they often involve moderate temperatures and the use of solvents like acetonitrile or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups to the tetrazole ring .

Scientific Research Applications

3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride lies in its combination of a tetrazole ring and a bicyclic octane structure.

Properties

Molecular Formula

C9H16ClN5S

Molecular Weight

261.78 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C9H15N5S.ClH/c1-14-9(11-12-13-14)15-8-4-6-2-3-7(5-8)10-6;/h6-8,10H,2-5H2,1H3;1H

InChI Key

UVHYLEHJEQEAAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SC2CC3CCC(C2)N3.Cl

Origin of Product

United States

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